molecular formula C17H27NO2 B2902517 N-[(2-methoxyadamantan-2-yl)methyl]cyclobutanecarboxamide CAS No. 1797727-16-2

N-[(2-methoxyadamantan-2-yl)methyl]cyclobutanecarboxamide

Cat. No.: B2902517
CAS No.: 1797727-16-2
M. Wt: 277.408
InChI Key: USWLUHNZRLVSLS-UHFFFAOYSA-N
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Description

N-[(2-methoxyadamantan-2-yl)methyl]cyclobutanecarboxamide is a complex organic compound featuring a unique adamantane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]cyclobutanecarboxamide typically involves multiple steps. One common method includes the reaction of 2-methoxyadamantane with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyadamantan-2-yl)methyl]cyclobutanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-methoxyadamantan-2-yl)methyl]cyclobutanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The adamantane structure allows it to fit into hydrophobic pockets of proteins, potentially inhibiting their function. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-((3R,5R,7R)-adamantan-1-yl)ethyl)acetamide
  • N1-((1R,3S,5r,7r)-adamantan-2-yl)-N2-((E)-3,7-dimethylocta-2,6-dien-1-yl)ethane-1,2-diamine

Uniqueness

N-[(2-methoxyadamantan-2-yl)methyl]cyclobutanecarboxamide is unique due to its combination of the adamantane core with a cyclobutanecarboxamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(2-methoxy-2-adamantyl)methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-20-17(10-18-16(19)13-3-2-4-13)14-6-11-5-12(8-14)9-15(17)7-11/h11-15H,2-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWLUHNZRLVSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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